

An In-depth Technical Guide to the Structure of Dicyclopropylmethanol

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Compound of Interest

Compound Name: *Dicyclopropylmethanol*

Cat. No.: *B083125*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **dicyclopropylmethanol**. The information is curated for professionals in research and development, offering detailed data and experimental protocols to support laboratory work and drug discovery initiatives.

Chemical Structure and Properties

Dicyclopropylmethanol is a secondary alcohol characterized by a central carbinol carbon atom bonded to two cyclopropyl rings and a single hydrogen atom. This unique strained ring system imparts distinct physical and chemical properties relevant to its application in organic synthesis.

General Properties

Dicyclopropylmethanol is a colorless to pale yellow liquid at room temperature and is sparingly soluble in water but soluble in common organic solvents.^[1]

| Identifier | Value |
|-------------------|--|
| IUPAC Name | Dicyclopropylmethanol |
| Synonyms | Dicyclopropyl carbinol, Bis(cyclopropyl)methanol |
| CAS Number | 14300-33-5 |
| Molecular Formula | C ₇ H ₁₂ O |
| Molecular Weight | 112.17 g/mol |

Physical Properties

| Property | Value | Conditions |
|------------------|------------|------------|
| Boiling Point | 69 °C | at 13 mmHg |
| Density | 0.951 g/mL | at 20 °C |
| Refractive Index | 1.464 | at 20 °C |

Spectroscopic Data for Structural Elucidation

The structural confirmation of **dicyclopropylmethanol** is achieved through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show a complex pattern in the upfield region corresponding to the cyclopropyl protons. The methine proton attached to the hydroxyl group would appear as a multiplet, and the hydroxyl proton would be a broad singlet, exchangeable with D₂O.
- ¹³C NMR:** The carbon NMR spectrum will show distinct signals for the methine carbon of the carbinol group and the methylene and methine carbons of the two equivalent cyclopropyl rings.

| ¹ H NMR (Predicted) | ¹³ C NMR (Predicted) |
|--------------------------------|---------------------------------|
| Chemical Shift (ppm) | Assignment |
| ~3.0 - 3.5 | -CH(OH)- |
| ~0.8 - 1.2 | Cyclopropyl -CH- |
| ~0.2 - 0.6 | Cyclopropyl -CH ₂ - |
| Variable | -OH |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **dicyclopropylmethanol** is characterized by a strong, broad absorption band corresponding to the O-H stretching of the alcohol functional group.^[2]

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------------|
| ~3350 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| ~3080 | Medium | C-H Stretch (Cyclopropyl) |
| ~2950 | Medium | C-H Stretch (Methine) |
| ~1020 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **dicyclopropylmethanol** is expected to show a molecular ion peak, although it may be of low intensity.^{[3][4]} The fragmentation pattern would likely involve the loss of a cyclopropyl group or water.

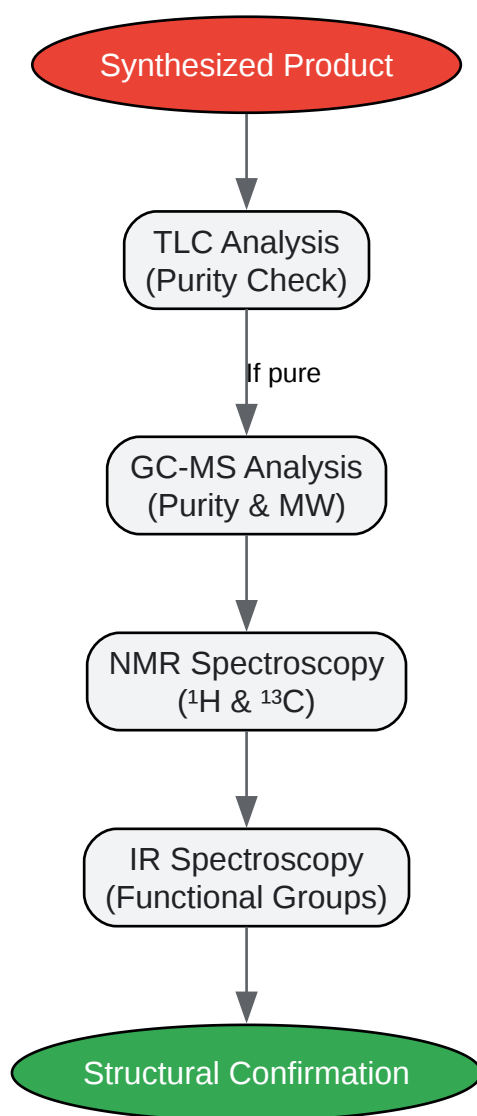
| m/z | Proposed Fragment |
|-----|--|
| 112 | $[M]^+$ (Molecular Ion) |
| 95 | $[M - OH]^+$ |
| 83 | $[M - C_2H_5]^+$ |
| 71 | $[M - C_3H_5]^+$ (Loss of cyclopropyl) |
| 69 | $[C_5H_9]^+$ |

Experimental Protocols

Synthesis of Dicyclopropylmethanol

Dicyclopropylmethanol can be synthesized via the reduction of dicyclopropyl ketone using a hydride reducing agent such as sodium borohydride.

Workflow for the Synthesis of **Dicyclopropylmethanol**



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